molecular formula C15H18N6S B14988223 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Cat. No.: B14988223
M. Wt: 314.4 g/mol
InChI Key: XFZHSFSODZABEV-UHFFFAOYSA-N
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Description

(1-METHYL-1H-PYRROL-2-YL)METHYLSULFANYL]ETHYL})AMINE is a complex organic compound that features a pyrrole ring and a tetrazole ring connected via a sulfanyl ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-METHYL-1H-PYRROL-2-YL)METHYLSULFANYL]ETHYL})AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrole and tetrazole precursors. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The tetrazole ring can be synthesized via the cycloaddition of an azide with a nitrile.

The final step involves the coupling of the pyrrole and tetrazole rings through a sulfanyl ethyl linker. This can be achieved using a nucleophilic substitution reaction where the sulfanyl ethyl group is introduced to the pyrrole ring, followed by the attachment of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1-METHYL-1H-PYRROL-2-YL)METHYLSULFANYL]ETHYL})AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl ethyl linker.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(1-METHYL-1H-PYRROL-2-YL)METHYLSULFANYL]ETHYL})AMINE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in the study of biological pathways and mechanisms due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (1-METHYL-1H-PYRROL-2-YL)METHYLSULFANYL]ETHYL})AMINE exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrrole and tetrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, thereby influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1-METHYL-1H-PYRROL-2-YL)METHYLSULFANYL]ETHYL})AMINE: can be compared with other compounds containing pyrrole and tetrazole rings, such as:

Uniqueness

The uniqueness of (1-METHYL-1H-PYRROL-2-YL)METHYLSULFANYL]ETHYL})AMINE lies in its specific combination of functional groups and the spatial arrangement of its atoms. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H18N6S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-2-(1-phenyltetrazol-5-yl)sulfanylethanamine

InChI

InChI=1S/C15H18N6S/c1-20-10-5-8-14(20)12-16-9-11-22-15-17-18-19-21(15)13-6-3-2-4-7-13/h2-8,10,16H,9,11-12H2,1H3

InChI Key

XFZHSFSODZABEV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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